5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[221]heptane is a complex organic compound that features a bicyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the functionalization of the thiophene ring. One common method includes the selective chlorination of 2-methylthiophene at the C-5 position, followed by bromination ortho to the alkyl group . The resulting intermediate can then be subjected to further reactions to introduce the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-methylthiophene: A simpler thiophene derivative used in various chemical reactions.
Bicyclo[2.2.1]heptane: A bicyclic compound with similar structural features but lacking the thiophene ring.
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
Uniqueness
5-(3-methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to its combination of a thiophene ring with a bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
5-(3-Methylthiophene-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane, with the CAS number 2034455-15-5, is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H13N O2S. The structure features a bicyclic framework that is characteristic of several bioactive compounds.
Pharmacological Properties
Research on similar compounds suggests that derivatives of the bicyclo[2.2.1]heptane structure often exhibit significant biological activities, particularly in the realm of neuropharmacology and as potential therapeutic agents for various conditions.
- Cocaine Binding Site Ligands : Compounds related to the bicyclo[2.2.1]heptane framework have been evaluated for their binding affinities at dopamine transporters. For instance, studies have shown that certain derivatives can bind to cocaine binding sites with varying affinities, indicating potential use in treating addiction or managing dopaminergic disorders .
- Antimicrobial Activity : Preliminary studies on thiophene derivatives indicate potential antimicrobial properties, which could be relevant for developing new antibiotics or antifungal agents .
- Toxicological Assessments : Toxicological evaluations are crucial for understanding the safety profile of any new compound. For instance, studies have demonstrated that related bicyclic compounds do not exhibit mutagenic effects in standard tests such as the Ames test, suggesting a favorable safety profile .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from related compounds:
- Dopamine Transporter Interaction : The interaction with dopamine transporters may influence neurotransmitter levels in the brain, potentially affecting mood and behavior.
- Antimicrobial Mechanisms : If antimicrobial activity is confirmed, it may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Case Studies and Research Findings
Properties
IUPAC Name |
(3-methylthiophen-2-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2S/c1-7-2-3-15-10(7)11(13)12-5-9-4-8(12)6-14-9/h2-3,8-9H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCOQRDJEZXDTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N2CC3CC2CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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